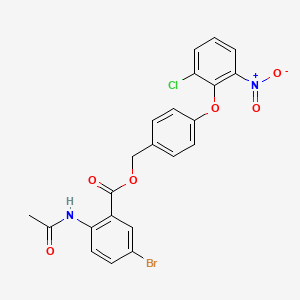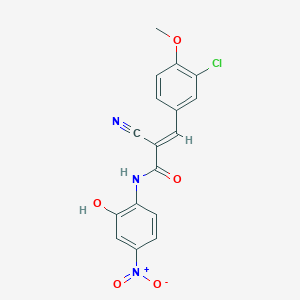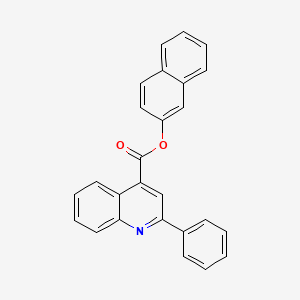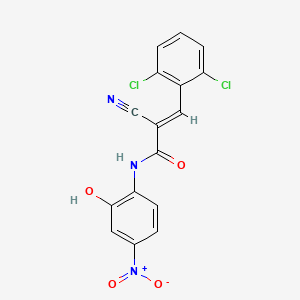
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, phenoxy, acetylamino, and bromobenzoate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Halogenation: Introduction of the chloro and bromo groups.
Esterification: Formation of the ester bond between the benzyl and benzoate groups.
Acetylation: Introduction of the acetylamino group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and catalysts for esterification and acetylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for specific substitutions.
Hydrolysis: Acidic or basic conditions to facilitate the breaking of ester bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C22H16BrClN2O6 |
|---|---|
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-acetamido-5-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O6/c1-13(27)25-19-10-7-15(23)11-17(19)22(28)31-12-14-5-8-16(9-6-14)32-21-18(24)3-2-4-20(21)26(29)30/h2-11H,12H2,1H3,(H,25,27) |
InChI-Schlüssel |
YKXIBQKLXLOASF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)

![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
methanone](/img/structure/B10879866.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10879872.png)
